Product packaging for Lead bromate(Cat. No.:CAS No. 34018-28-5)

Lead bromate

Cat. No.: B1506321
CAS No.: 34018-28-5
M. Wt: 463 g/mol
InChI Key: RDQAROAGXMVOKC-UHFFFAOYSA-L
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Description

Historical Context of Lead Bromate (B103136) Investigations

Early investigations into lead bromate were often part of broader studies on the chemical and physical properties of metal bromates. These foundational studies focused on synthesis, solubility, and basic characterization. While specific historical papers solely dedicated to this compound are not abundant, its preparation and some of its properties were documented in the context of systematic inorganic chemical analysis. The compound's primary identity is as lead(II) bromate, with the chemical formula Pb(BrO₃)₂. ontosight.ai It is recognized as a yellow crystalline solid that is highly soluble in water. ontosight.ai

Significance of this compound in Inorganic Chemistry Research

The significance of this compound in inorganic chemistry research lies in its role as a representative of metal bromates and as a compound for studying the properties of the bromate ion (BrO₃⁻). Research into this compound contributes to understanding the synthesis, structure, and reactivity of compounds containing polyatomic anions. It has been used as a reagent in analytical chemistry for the determination of various substances. ontosight.ai Furthermore, its thermal decomposition provides insights into the redox reactions of bromate and lead ions at elevated temperatures.

Overview of Contemporary Research Landscape for Bromate Compounds

The contemporary research landscape for bromate compounds is largely driven by environmental and health-related concerns. Bromate is classified as a possible human carcinogen and its formation as a disinfection byproduct in drinking water during ozonation is a significant area of study. nih.govwho.int Consequently, much of the recent research focuses on the detection, formation mechanisms, and mitigation of bromate in water treatment processes. nih.gov While this research is not directly on this compound, it provides a crucial context for understanding the chemical behavior of the bromate ion. Studies also explore the toxicological effects of various bromate salts, such as potassium bromate, which has been investigated for its carcinogenic properties. epa.govnih.govusrtk.org

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula Pb(BrO₃)₂. ontosight.ai It is a yellow crystalline solid and is noted for its high solubility in water. ontosight.ai

PropertyValue
Chemical Formula Pb(BrO₃)₂
Molar Mass 463 g/mol nih.gov
Appearance Yellow crystalline solid ontosight.ai
Solubility in water Highly soluble ontosight.ai
CAS Number 34018-28-5 nih.gov

This table summarizes the key physical and chemical properties of this compound.

Synthesis and Reactions

This compound can be synthesized through precipitation reactions. A common method involves reacting a soluble lead salt, such as lead(II) nitrate (B79036), with a soluble bromate salt.

While specific, detailed studies on the full range of reactions of this compound are limited, its behavior can be inferred from the general chemistry of lead(II) compounds and bromates. As a strong oxidizer, this compound is expected to react with reducing agents. ontosight.ai Its thermal decomposition is a key reaction, though the precise products and temperatures are not as well-documented as for other lead salts. nist.gov The thermal decomposition of related compounds like lead carbonate and lead nitrate typically yields lead oxide. knowledgeboat.com

Structural Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2O6P B1506321 Lead bromate CAS No. 34018-28-5

Properties

CAS No.

34018-28-5

Molecular Formula

Br2O6P

Molecular Weight

463 g/mol

IUPAC Name

lead(2+);dibromate

InChI

InChI=1S/2BrHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2

InChI Key

RDQAROAGXMVOKC-UHFFFAOYSA-L

SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[Pb+2]

Canonical SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[Pb+2]

Other CAS No.

34018-28-5

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry

Direct Synthesis Routes for Anhydrous Lead Bromate (B103136)

Anhydrous lead bromate (Pb(BrO₃)₂) can be synthesized through several direct methods involving the reaction of lead precursors with sources of the bromate ion.

One direct route to anhydrous this compound involves the reaction of hydrogen bromate (HBrO₃) with lead carbonate (PbCO₃). sciencemadness.org In this acid-base reaction, the lead carbonate reacts with the hydrogen bromate solution, typically leading to the formation of this compound, water, and carbon dioxide gas. The general reaction is as follows:

PbCO₃(s) + 2HBrO₃(aq) → Pb(BrO₃)₂(aq) + H₂O(l) + CO₂(g)

The this compound can then be isolated from the solution by crystallization.

Anhydrous this compound can also be prepared from concentrated solutions of lead salts, such as lead nitrate (B79036) or lead acetate (B1210297), by treating them with a mixture of potassium bromate (KBrO₃) and hydrogen bromate (HBrO₃). sciencemadness.org This method relies on the precipitation of the less soluble this compound from the aqueous solution. The presence of hydrogen bromate can help to control the pH and influence the reaction equilibrium.

A significant method for synthesizing anhydrous this compound involves the reaction of an alkali metal bromate, such as potassium bromate (KBrO₃) or sodium bromate (NaBrO₃), with lead acetate in the presence of excess acetic acid. sciencemadness.org The acetic acid serves as the solvent and reaction medium.

The process involves dissolving potassium bromate in hot water and mixing it with a solution of lead acetate and acetic acid. sciencemadness.org The solution, initially clear, becomes turbid upon cooling and seeding, yielding a heavy crystalline precipitate of this compound after standing for several hours. sciencemadness.org The product is then separated by decantation or filtration, washed with cold water to remove residual acetic acid and other soluble salts, and dried in a desiccator. sciencemadness.org

A specific preparation is detailed in the table below. sciencemadness.org

Table 1: Example Synthesis of this compound

Reactant/Parameter Quantity Notes
Potassium Bromate (KBrO₃) 175 g Dissolved in 1.5 L hot water.
Lead Acetate Hydrate (B1144303) 260 g Dissolved in 2 L water with acetic acid.
Acetic Acid (100%) 175 g Used as part of the solvent system.
Procedure
Mixing The two solutions are mixed while hot. The solution remains clear initially. sciencemadness.org
Crystallization The solution is filtered, cooled, and seeded. A crystalline precipitate forms over 12 hours in the cold. sciencemadness.org
Isolation The supernatant is decanted, and the solid is washed with cold water.
Drying The product is dried in a desiccator over sulfuric acid.

| Yield | 123 g | |

Preparation from Concentrated Lead Salt Solutions with Potassium Bromate/Hydrogen Bromate Mixtures

Synthesis of Hydrated this compound Forms

This compound can also exist in a hydrated state, incorporating water molecules into its crystal lattice.

This compound monohydrate (Pb(BrO₃)₂ · H₂O) is a known hydrated form of the compound. americanelements.com This substance is recognized as a distinct chemical entity with the formula Br₂H₂O₇Pb and a molecular weight of approximately 481.02 g/mol . americanelements.com Its preparation involves the crystallization of this compound from an aqueous solution under conditions that favor the incorporation of one water molecule per formula unit.

Hydrothermal Synthesis of Complex Lead Hydroxo-Bromates

Hydrothermal synthesis is a powerful technique used to create complex inorganic crystalline materials from aqueous solutions under conditions of high temperature and pressure. rsc.orgresearchgate.net This method is employed for synthesizing various lead-based compounds, including complex oxides and perovskites, by reacting precursors in a sealed autoclave. researchgate.netnih.gov For instance, a new lead(II) borosilicate, Pb₆B₂Si₈O₂₅, was synthesized via a high-temperature, high-pressure hydrothermal reaction at 480 °C and 990 bar. rsc.org

Synthesis of Pb₄(OH)₄(BrO₃)₃(NO₃)

The synthesis of the lead-hydroxy-bromate-nitrate compound, Pb₄(OH)₄(BrO₃)₃(NO₃), is not extensively documented in publicly available literature, suggesting it is a product of specific research investigations rather than a common laboratory chemical. However, a plausible synthesis route can be inferred from the established synthesis of analogous basic lead nitrate compounds. geoscienceworld.orgcambridge.org The methodology would likely involve the controlled precipitation from an aqueous solution containing lead(II) nitrate, a source of bromate ions such as sodium bromate (NaBrO₃) or bromic acid (HBrO₃), and a base to provide hydroxide (B78521) ions.

A potential synthesis could be initiated by dissolving lead(II) nitrate (Pb(NO₃)₂) in water. bionity.comwordpress.comsciencemadness.org To this solution, a stoichiometric amount of a soluble bromate salt would be added. The critical step in forming the hydroxy-containing complex is the careful addition of a base, such as sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃), to raise the pH of the solution. mdpi.com The formation of basic lead nitrates is highly dependent on pH, with different species predominating at various pH levels. mdpi.comwikipedia.org It is conceivable that through meticulous control of the pH and the stoichiometry of the reactants, the target compound could be crystallized from the solution. The nitrate group in the final structure originates from the lead nitrate precursor. bionity.com

Hydrothermal synthesis presents another viable route. In this method, the precursor mixture would be sealed in a Teflon-lined autoclave and heated to a specific temperature for a set duration. chemmethod.com This technique allows for the growth of well-defined crystals by promoting the dissolution and recrystallization of the components under elevated pressure and temperature.

Synthesis of Pb₈O(OH)₆(BrO₃)₆(NO₃)₂·H₂O

The synthesis of the more complex lead-oxo-hydroxy-bromate-nitrate hydrate, Pb₈O(OH)₆(BrO₃)₆(NO₃)₂·H₂O, would follow similar principles but require even more stringent control over the reaction parameters. The presence of an oxide ion (O²⁻) within the structure suggests that its formation likely occurs under more specific conditions of temperature and pH than the purely hydroxo-substituted counterpart.

A probable synthesis method would again be hydrothermal. chemmethod.com This approach is well-suited for the formation of complex inorganic structures containing multiple anionic species. The precursor chemistry would involve a lead(II) source, likely lead(II) nitrate, a bromate source, and a base. The formation of the oxo- and hydroxo- groups is a result of the hydrolysis of lead(II) ions in the aqueous medium, which is highly sensitive to pH and temperature. researchgate.netnih.gov

The synthesis might involve preparing an aqueous solution of lead(II) nitrate and sodium bromate. The pH of this solution would be carefully adjusted to a specific, likely basic, value using a mineralizer such as NaOH or KOH. The adjusted solution would then be subjected to hydrothermal treatment, for instance, by heating at a temperature in the range of 150-250°C for several days. During this process, the slow hydrolysis and reaction between the precursors would lead to the self-assembly of the complex crystalline structure of Pb₈O(OH)₆(BrO₃)₆(NO₃)₂·H₂O. The nitrate ions from the precursor are incorporated into the final lattice, and the water molecule is included as water of hydration.

Control and Optimization of Synthesis Parameters

The successful synthesis of specific complex this compound phases is critically dependent on the precise control and optimization of several key parameters.

pH of the Reaction Medium : The pH is arguably the most critical factor influencing the structure of the resulting lead compound. The degree of hydrolysis of Pb²⁺ ions and the formation of Pb-OH and Pb-O bonds are directly controlled by the hydrogen ion concentration. Studies on related basic lead nitrates have shown that different crystalline phases are formed at different pH values. mdpi.comacs.org For the synthesis of these complex bromates, the pH would need to be carefully buffered or maintained at a constant value to ensure the formation of the desired product and prevent the precipitation of simpler lead hydroxides or oxides. The isoelectric point of the lead nitrate system, where colloidal stability is at a minimum, is a crucial consideration for precipitation. mdpi.com

Temperature : Temperature influences both the kinetics of the reaction and the thermodynamic stability of the different phases. nih.gov In hydrothermal synthesis, temperature is a key parameter for controlling crystal growth and can determine which polymorph is formed. For precipitation from an aqueous solution, temperature affects the solubility of the precursors and the final product, thereby influencing the rate of precipitation and the crystal size.

Concentration of Precursors : The relative concentrations of the lead, bromate, and nitrate ions in the solution will dictate the stoichiometry of the final product. Varying the precursor ratios can lead to the formation of different compounds or mixtures of phases.

Reaction Time/Aging : In both precipitation and hydrothermal methods, the duration of the reaction or the aging time of the precipitate can be important. Longer reaction times can allow for the transformation of kinetically favored, metastable phases into more thermodynamically stable ones, and can also promote the growth of larger, more well-defined crystals.

Mixing Rate : The rate at which precursor solutions are mixed can affect the homogeneity of the reaction mixture and influence nucleation and crystal growth processes.

Yield and Purity Assessment in this compound Synthesis

Assessing the yield and purity of the synthesized this compound compounds is essential to validate the synthesis protocol and characterize the final product.

Yield Calculation : The percentage yield is a measure of the efficiency of the synthesis and is calculated as the ratio of the actual yield (the mass of the purified product obtained experimentally) to the theoretical yield (the maximum mass of the product that could be formed from the given amounts of reactants, based on the stoichiometry of the balanced chemical equation), multiplied by 100.

Purity Assessment : The purity of the synthesized compound must be rigorously assessed to ensure that the desired phase has been obtained free from starting materials or other side products. Several analytical techniques are employed for this purpose:

Powder X-ray Diffraction (PXRD) : This is the primary technique used to identify the crystalline phase(s) present in the product. The experimental diffraction pattern is compared to reference patterns or patterns calculated from a known crystal structure. The absence of peaks corresponding to impurities confirms the phase purity of the sample.

Single-Crystal X-ray Diffraction : If suitable single crystals can be grown, this technique provides unambiguous determination of the crystal structure, including the precise arrangement of atoms and the chemical formula. geoscienceworld.orgcambridge.org This is the definitive method for confirming the synthesis of a new compound.

Elemental Analysis : Techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) can be used to determine the elemental composition (e.g., the percentage of lead) of the synthesized compound. This experimental composition can then be compared with the theoretical composition calculated from the chemical formula.

Vibrational Spectroscopy (Infrared and Raman) : IR and Raman spectroscopy can be used to confirm the presence of the expected functional groups, such as bromate (BrO₃⁻), nitrate (NO₃⁻), and hydroxide (OH⁻) ions, in the structure.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC) : TGA can indicate the presence of water of hydration and provide information about the thermal stability and decomposition pathway of the compound.

By employing a combination of these techniques, a comprehensive assessment of the yield and purity of the synthesized this compound compounds can be achieved.

Structural Elucidation and Crystallography

Crystal Structure Determination of Anhydrous Lead Bromate (B103136)

Studies on anhydrous lead halates, including the bromate, have provided detailed insights into their solid-state structures. These compounds are often isotypic, meaning they share the same crystal structure despite differences in their constituent atoms.

Anhydrous lead bromate is isotypic with lead chlorate, Pb(ClO₃)₂, which crystallizes in the orthorhombic crystal system. doi.org This structure belongs to the Sr(ClO₃)₂-type, with the space group Fdd2 and a Z value of 8, indicating eight formula units per unit cell. doi.orgresearchgate.net The crystal structure has been determined through single-crystal X-ray diffraction data for the isotypic chlorates, providing a precise model for the arrangement of lead, bromate, and oxygen atoms in the lattice. doi.org The metal ions are located in the special position 8a, while the halogen and oxygen atoms occupy the general position 16b. doi.org

Interactive Table 1: Crystallographic Data for Isotypic Lead and Barium Halates

ParameterPb(ClO3)2Ba(BrO3)2 II
Crystal SystemOrthorhombicOrthorhombic
Space GroupFdd2Fdd2
a (Å)10.37010.613
b (Å)13.06413.560
c (Å)7.3777.604
Z88
Source doi.org doi.org

Comparative studies show that the crystal structures of Pb(ClO₃)₂, Ba(ClO₃)₂, Ba(BrO₃)₂ II, and Sr(ClO₃)₂ resemble one another to a high degree, even in fine details. doi.org The arrangement of the halate ions and the metal-oxygen polyhedra are very similar across these compounds. Despite these structural similarities, spectroscopic measurements indicate that the energetic distortion of the halate ions increases significantly in the sequence Ba(ClO₃)₂ < Sr(ClO₃)₂ < Pb(ClO₃)₂. doi.org This suggests that while the static crystal structures are alike, the local electronic environments and vibrational modes are sensitive to the identity of the metal cation. doi.org

In the structure of anhydrous lead halates, the lead ion is coordinated by eight oxygen atoms, forming what is described as a bisphenoidal M₈O polyhedron or dodecahedron. doi.org These polyhedra are connected via four oxygen atoms to form a diamond-like three-dimensional network. doi.org The average Pb—O distance is approximately 1.231 Å. doi.org

A notable finding in the analysis of anhydrous lead chlorate, and by extension the isotypic bromate, is the absence of any observable stereochemical effect from the 6s² lone pair of electrons on the Pb²⁺ ion. doi.org This is somewhat unusual for lead(II) complexes, which often exhibit distorted coordination geometries (hemidirected) where the lone pair occupies a position in the coordination sphere. researchgate.net In this orthorhombic structure, the coordination appears holodirected, with the bonds to oxygen atoms distributed more evenly around the lead ion. doi.orgresearchgate.net

Comparative Crystallographic Studies with Isotypic Metal Halates

Crystal Structure of this compound Monohydrate

The hydrated form of this compound exhibits different crystallographic properties compared to its anhydrous counterpart.

Lead(II) bromate monohydrate, Pb(BrO₃)₂·H₂O, is characterized as forming colorless, monoclinic crystals. chemicalbook.comchemicalbook.com While its classification as monoclinic is established, detailed single-crystal structural data and coordination analyses are less commonly reported in the literature compared to the anhydrous form. chemicalbook.comdrugfuture.com

Structural Characterization of Complex Lead Hydroxo-Bromates

Hydrothermal synthesis methods have produced complex lead bromates that incorporate hydroxide (B78521) (OH⁻) and other anions, leading to intricate crystal structures with unique motifs. Research has identified compounds such as Pb₄(OH)₄(BrO₃)₃(NO₃) and the co-crystallized centrosymmetric Pb₈O(OH)₆(BrO₃)₆(NO₃)₂·H₂O. researchgate.net

These structures are built around a common fundamental unit: a [Pb₄(OH)₄] cubane-like tetranuclear cluster. researchgate.net This same cluster is found in other basic lead salts, such as [Pb₄(OH)₄][NO₃]₄, where four lead atoms form a distorted tetrahedron with hydroxide groups capping the faces. researchgate.netrsc.org In these complex hydroxo-bromates, the cubane-like clusters link together to form different one-dimensional (1D) chain structures. For instance, Pb₄(OH)₄(BrO₃)₃(NO₃) features a 1D zigzag chain of [Pb₄(OH)₄(BrO₃)₃]⁺ running along the c-axis, while Pb₈O(OH)₆(BrO₃)₆(NO₃)₂·H₂O contains a linear [Pb₄(OH)₄(BrO₃)₂]²⁺ chain along the b-axis. researchgate.net The nitrate (B79036) or bromate ions reside in the spaces between these chains. researchgate.net

Interactive Table 2: Characteristics of Complex Lead Hydroxo-Bromate Compounds

Compound FormulaKey Structural MotifDimensionalitySource
Pb₄(OH)₄(BrO₃)₃(NO₃)[Pb₄(OH)₄] cubane-like cluster1D Zigzag Chain researchgate.net
Pb₈O(OH)₆(BrO₃)₆(NO₃)₂·H₂O[Pb₄(OH)₄] cubane-like cluster1D Linear Chain researchgate.net

Analysis of [Pb₄(OH)₄] Cubane-like Tetranuclear Clusters

A noteworthy structural feature in some basic this compound compounds is the presence of [Pb₄(OH)₄]⁴⁺ cubane-like tetranuclear clusters. These clusters consist of four lead atoms situated at the corners of a distorted tetrahedron, with hydroxide (OH) groups positioned above the faces of this tetrahedron. This arrangement gives each lead atom a trigonal-pyramidal coordination with its nearest-neighbor oxygen atoms.

Investigation of One-Dimensional Chain Structures in Hydroxo-Bromates

One-dimensional (1D) chain structures are a common motif in the crystal architecture of lead hydroxo-halides. In these structures, lead centers are linked together by bridging ligands, such as hydroxide or bromide ions, to form extended polymeric chains.

For instance, the compound Pb(OH)Br features chain-like poly-ions of (Pb(OH))nⁿ⁺ that run parallel to the a-axis of the orthorhombic crystal. sdu.dk The bromide ions are then situated between these positively charged chains. This structural arrangement is also observed in Pb(OH)I, suggesting it is a characteristic feature for this class of compounds. sdu.dk Similarly, the mixed-anion compound Pb₄(OH)₄(BrO₃)₃(NO₃) displays a one-dimensional structure built from its cubane-like clusters, forming [Pb₄(μ₃-OH)₄(BrO₃)₃]ⁿ⁺ chains. researchgate.net The study of various organic-inorganic lead halide hybrids further demonstrates the prevalence of 1D structures, where lead halide octahedra share edges or faces to create diverse chain configurations. mdpi.comrsc.orgresearchgate.net

Symmetry Analysis in Lead-Bromate Crystal Structures

The symmetry of a crystal is described by its space group, which encompasses all the symmetry operations (rotation, reflection, inversion) that leave the crystal lattice unchanged. The analysis of this symmetry is fundamental to crystallography. This compound and its related compounds crystallize in various space groups depending on their specific composition.

Lead(II) bromide (PbBr₂), an anhydrous precursor, crystallizes in the orthorhombic space group Pnma (No. 62). wikipedia.org The related lead hydroxo-bromide, Pb(OH)Br, also adopts an orthorhombic structure within the Pmnb space group (a non-standard setting of Pnma). sdu.dk The introduction of other anions and structural water, as seen in the isomorphous series that includes this compound Monohydrate (Pb(BrO₃)₂·H₂O), leads to a monoclinic prismatic class, with the space group determined as I2/c (a non-standard setting of C2/c, No. 15). ias.ac.inias.ac.in The mixed bromate-nitrate compound, Pb₄(OH)₄(BrO₃)₃(NO₃), exhibits a more complex structure in the monoclinic space group P2₁/n. researchgate.net

Table 1: Crystallographic Data for this compound and Related Compounds
CompoundFormulaCrystal SystemSpace GroupReference
Lead(II) BromidePbBr₂OrthorhombicPnma wikipedia.org
Lead Hydroxo-BromidePb(OH)BrOrthorhombicPmnb sdu.dk
This compound MonohydratePb(BrO₃)₂·H₂OMonoclinicI2/c ias.ac.inias.ac.in
Basic this compound NitratePb₄(OH)₄(BrO₃)₃(NO₃)MonoclinicP2₁/n researchgate.net

Advanced Crystallographic Techniques for this compound Compounds

Determining the precise atomic arrangement within this compound compounds requires sophisticated analytical methods. X-ray diffraction techniques are the cornerstone of structural elucidation in solid-state chemistry.

Single Crystal X-ray Diffraction Applications

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the crystal structure of a compound. rsc.org The technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the unit cell dimensions, space group symmetry, and the precise positions of each atom within the crystal lattice.

The structures of complex this compound derivatives, such as [Pb₄(OH)₄][NO₃]₄ and Pb₄(OH)₄(BrO₃)₃(NO₃), were solved using SCXRD. researchgate.netrsc.org This technique allowed for the unambiguous identification of the [Pb₄(OH)₄]⁴⁺ cubane-like clusters and the determination of intricate bond lengths and angles, which are essential for understanding the chemical bonding and structural stability. rsc.org The successful application of SCXRD is contingent on the ability to grow suitable single crystals, a process that can be challenging but is crucial for accurate structural analysis. rsc.org

Powder X-ray Diffraction for Phase Confirmation

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. at.ua Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is primarily used for phase identification by comparing the experimental pattern to reference patterns from crystallographic databases. oup.com It is an essential tool for confirming the purity of a synthesized compound, such as checking a batch of this compound for unreacted starting materials or undesired side products. iucr.org For example, in the synthesis of a new lead barium borate (B1201080), PXRD was used to confirm that the experimental powder pattern matched the pattern simulated from single-crystal data, verifying the phase purity of the bulk sample. iucr.org While less detailed than SCXRD, PXRD is a rapid and indispensable technique for routine characterization and for monitoring phase transitions. at.ua

Computational Crystallography and Structure Prediction

In addition to experimental techniques, computational methods have become increasingly powerful tools in crystallography. Computational crystallography encompasses a range of methods used to model, predict, and analyze crystal structures and their properties.

Crystal Structure Prediction (CSP) aims to identify the most stable crystal structures of a given compound based solely on its chemical formula. rsc.org These methods use algorithms to generate a vast number of potential crystal packings and then rank them based on their calculated lattice energies, often using a combination of force fields and quantum mechanical methods like Density Functional Theory (DFT). rsc.orgrscf.ru For complex systems like this compound, CSP can help identify potential polymorphs (different crystal structures of the same compound) that may be accessible under different experimental conditions. rscf.ru

Furthermore, computational methods are used to analyze and understand the interactions within a known crystal structure. Quantum chemical calculations can quantify the strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which stabilize the crystal packing. For this compound, these calculations can provide insights into the electronic structure and the nature of the bonding between lead, bromate, and other constituent ions, helping to rationalize the observed structural motifs and predict material properties.

Decomposition Pathways and Thermal Stability

Thermal Decomposition Mechanisms of Lead Bromate (B103136)

The thermal decomposition of lead bromate involves a series of complex reactions that result in the formation of different gaseous and solid products.

When heated, lead salts typically release gaseous products. For instance, the thermal decomposition of lead nitrate (B79036) produces brown fumes of nitrogen dioxide and colorless oxygen gas. quora.comvedantu.comvedantu.comdoubtnut.com Similarly, the electrolysis of molten lead(II) bromide yields bromine gas at the anode. slideshare.netrsc.org It is plausible that the thermal decomposition of this compound would also produce bromine vapors among its gaseous products. The decomposition of brominated epoxy resins, for example, releases hydrogen bromide and various brominated organic compounds. coacechemical.com

The solid residue remaining after the thermal decomposition of lead salts is often a lead oxide. The heating of lead nitrate results in a yellow residue of lead(II) oxide (PbO). quora.comquora.comvedantu.comvedantu.comdoubtnut.com Similarly, the decomposition of lead carbonate also yields lead oxide. knowledgeboat.com It is therefore highly probable that the solid residue from the decomposition of this compound would be lead(II) oxide.

Gaseous Product Analysis (e.g., Bromine Vapors)

Catalytic Effects on this compound Decomposition

The rate and pathway of this compound decomposition can be influenced by the presence of catalysts, particularly metal ions.

Metal ions can act as catalysts in the decomposition of bromate. Studies on potassium bromate have shown that the presence of metal ions in flour can lower its decomposition temperature. scirp.org The catalytic activity of metal ions in bromate decomposition has been observed in various systems. For example, the presence of certain metal oxides can either promote or inhibit bromate formation during ozonation processes. mdpi.com The interaction between metal ions and bromate can lead to the formation of complexes that subsequently decompose. rsc.org In the context of bromate reduction, catalysts like ruthenium oxide supported on titanium dioxide have been shown to be effective. mdpi.com The presence of copper(II) ions has been found to significantly enhance the decomposition rate of bromamines, which are related to bromate chemistry. researchgate.net

Kinetic Studies of Thermal Decomposition

Kinetic studies provide insights into the rate and mechanism of thermal decomposition. While specific kinetic studies on this compound were not found in the search results, research on related compounds offers a general understanding. The thermal decomposition of lead-polluted biomass has been studied, indicating that the presence of lead can affect the decomposition kinetics. nih.gov Kinetic analyses of the thermal decomposition of potassium iodate (B108269) have been performed using both isothermal and non-isothermal methods. akjournals.com The kinetics of the thermal degradation of resins found in electronic waste have also been investigated, revealing the influence of catalysts on the activation energy of the decomposition process. researchgate.net Studies on the pyrolysis of isopropyl bromoacetate (B1195939) have shown that the bromine substituent enhances the rate of decomposition. nih.gov

Comparative Analysis of Bromate Salt Decomposition

The thermal stability and decomposition products of bromate salts vary considerably depending on the metal cation involved. A comparative analysis reveals trends related to the cation's position in the periodic table and its physical properties, such as ionic radius and polarizing power.

Generally, bromates can decompose to yield either a metal halide and oxygen or a metal oxide, halogen, and oxygen. almerja.com For instance, alkali metal bromates tend to be more thermally stable than other types. The decomposition of crystalline alkali metal and alkaline earth bromates at 300°C has been shown to produce bromide ions and oxygen gas. asme.org

The following table summarizes the decomposition characteristics of various metal bromates based on available research findings.

Compound NameDecomposition TemperatureDecomposition ProductsSource(s)
This compound >180°CToxic fumes of Pb and Br⁻ lookchem.com
Alkali Metal Bromates ~700-800 K (427-527°C)Metal Bromide, Oxygen
Barium Bromate Acceleratory stage at 573-583 K (300-310°C)Barium Bromide, Oxygen akjournals.com
Bromate Sodalite 600°CBromide Sodalite researchgate.net
Potassium Bromate Decomposes between 350-400°CPotassium Bromide, Oxygen researchgate.net

Studies on alkali metal bromates, such as those of sodium, potassium, and rubidium, show they decompose between approximately 700 and 800 K (427-527°C). The primary products of this decomposition are the respective metal bromide and oxygen. For these salts, the decomposition reaction is strongly favored over simple vaporization. The thermal stability among potassium halates has been found to follow the order KIO₃ > KClO₃ > KBrO₃. researchgate.net

In the case of alkaline earth metals, barium bromate decomposition has been studied, showing a process that occurs through several stages, including an induction period followed by acceleratory and decay stages, with the process being catalyzed by the addition of rare earth oxides. akjournals.com

The nature of the cation plays a critical role in the decomposition mechanism. For Group 1 compounds, thermal stability generally increases down the group. libretexts.org This is because the smaller positive ions have a higher charge density and a greater polarizing effect on the anionic partner (in this case, the bromate ion), making the compound easier to decompose. libretexts.org As the positive ion gets larger down the group, its polarizing effect lessens, requiring more energy (higher temperatures) to initiate decomposition. libretexts.org This principle helps to explain the high decomposition temperatures observed for the larger alkali metal bromates like caesium bromate.

Spectroscopic Characterization

Vibrational Spectroscopy of Lead Bromate (B103136) Compounds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary tool for investigating the internal vibrations of the bromate ion and the lattice modes of the lead bromate crystal. The bromate ion, a pyramidal molecule with C₃ᵥ symmetry, has four fundamental vibrational modes: the symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄) modes. aps.orgnih.gov All four modes are active in both Raman and infrared spectroscopy.

Infrared Spectroscopy Studies

Infrared spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. For a solid compound like this compound, the IR spectrum is expected to show bands corresponding to the internal vibrations of the bromate anion, potentially alongside bands from lattice vibrations at lower frequencies.

Studies on various metal bromates provide the expected frequency ranges for these vibrations. For instance, matrix isolation IR studies on caesium bromate (CsBrO₃) identified bands at 814 cm⁻¹ (asymmetric stretch), 799 cm⁻¹ (symmetric stretch), 429 cm⁻¹ (symmetric bend), and 355 cm⁻¹ (asymmetric bend). In aqueous solutions of sodium bromate, the symmetric stretching mode (ν₁) is observed around 794 cm⁻¹, while the asymmetric stretching mode (ν₃) appears at 805 cm⁻¹. nih.gov The interaction between the lead(II) cation and the bromate anion in the solid state would influence the precise positions of these bands. Additionally, in hydrated forms such as this compound monohydrate, characteristic bands for water molecules (stretching and bending modes) would also be present. scirp.org

Raman Spectroscopy Investigations

Raman spectroscopy is complementary to IR spectroscopy and relies on the inelastic scattering of monochromatic light. For the bromate ion, all four fundamental modes are also Raman-active. aps.org Investigations of the bromate ion in aqueous solution have established the frequencies and depolarization ratios of its Raman lines, confirming its pyramidal structure. aps.orgmdpi.com

The Raman spectrum of this compound would display intense peaks corresponding to the bromate ion's internal modes. The symmetric stretching mode (ν₁) typically produces the most intense band in the Raman spectrum of bromates. In aqueous solutions, this ν₁ mode for BrO₃⁻ is found near 794-806 cm⁻¹, with the ν₂ bend at 421 cm⁻¹, ν₃ asymmetric stretch at 805-836 cm⁻¹, and the ν₄ bend at 356 cm⁻¹. nih.govmdpi.com In the solid state, interactions within the crystal lattice, known as solid-state effects, can cause these frequencies to shift and split. Low-frequency modes corresponding to the vibrations of the heavy lead atoms against the bromate units (Pb-O lattice modes) are also expected below 200 cm⁻¹, similar to those observed in other lead minerals like cerussite and plattnerite. mdpi.comresearchgate.net

Analysis of Bromate Ion Distortion via Spectroscopic Data

In an ideal, isolated state, the bromate ion possesses C₃ᵥ symmetry, where the asymmetric modes (ν₃ and ν₄) are doubly degenerate. However, in a crystal lattice like that of this compound, the ion occupies a specific position, or "site," which has its own symmetry. If the site symmetry is lower than C₃ᵥ, the degeneracy of the E modes can be lifted, causing them to split into multiple distinct bands in the spectrum. scirp.orgscirp.org

This phenomenon is a powerful indicator of the distortion of the bromate ion due to its crystalline environment. For example, a study on thorium bromate hydrate (B1144303) (Th(BrO₃)₃·H₂O) showed that the lowering of the bromate anion's symmetry from C₃ᵥ to C₁ resulted in the splitting of the degenerate ν₄ mode in both IR and Raman spectra. scirp.orgscirp.org The magnitude of this splitting is directly related to the degree of distortion imposed by the surrounding cations and any hydrogen bonding. Therefore, observing multiple bands in the regions of the ν₃ and ν₄ vibrations in the spectra of this compound would provide direct evidence that the bromate ion is distorted from its ideal pyramidal geometry due to strong interactions with the lead(II) ions.

Correlation of Spectroscopic Data with Structural Features

The features observed in the vibrational spectra of this compound are directly correlated with its structural characteristics. The key correlations are:

Number of Bands: The presence of more bands than the four fundamental modes indicates a lowering of the bromate ion's symmetry and the existence of multiple, crystallographically distinct bromate ions in the unit cell. scirp.orgscirp.org

Band Positions: The frequencies of the bromate stretching modes are sensitive to the strength of the Br-O bonds. The interaction with the highly polarizing Pb²⁺ cation can weaken these bonds, typically causing a shift to lower wavenumbers (a red shift) compared to bromates with less polarizing cations like Na⁺ or K⁺.

Band Splitting: As discussed, the splitting of degenerate E modes (ν₃ and ν₄) is a clear spectroscopic signature of the distortion of the BrO₃⁻ pyramid within the crystal lattice. scirp.orgcapes.gov.br

Lattice Modes: The appearance of low-frequency bands (< 200 cm⁻¹) can be assigned to external modes, specifically the translational and rotational vibrations of the bromate ions and the vibrations of the lead cations within the crystal lattice (Pb-O modes). mdpi.com The frequencies of these modes are dependent on the mass of the cation and the strength of the cation-anion interactions.

Advanced Spectroscopic Methods for this compound Characterization

Beyond conventional IR and Raman spectroscopy, advanced methods can provide deeper insights into the electronic structure and composition of this compound.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁰⁷Pb solid-state NMR is an exceptionally sensitive probe of the local environment of lead atoms. huji.ac.il The lead chemical shift covers an extremely wide range, making it possible to distinguish between different coordination environments and polymorphs. huji.ac.ilresearchgate.net For this compound, ²⁰⁷Pb SSNMR could confirm the coordination of the lead ion, identify the presence of different crystalline phases, and detect impurities or degradation products, such as lead soaps, as has been demonstrated for lead-based pigments. rsc.orgosti.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine elemental composition and chemical (oxidation) states. xpsfitting.com An XPS analysis of this compound would involve acquiring high-resolution spectra of the Pb 4f, Br 3d, and O 1s core levels. The binding energies of these peaks are characteristic of the elements and their oxidation states, confirming the presence of Pb(II), bromate (as opposed to bromide), and oxygen. xpsfitting.comrsc.org For lead compounds, the Pb 4f₇/₂ peak is typically found in the range of 137-139 eV. xpsfitting.comthermofisher.com

Reactivity and Chemical Transformations

Redox Chemistry of Lead Bromate (B103136)

The redox chemistry of lead bromate is centered around the bromate ion, which can act as a potent oxidizing agent.

This compound is recognized as a strong oxidizing agent, a property attributable to the bromate anion (BrO₃⁻). ontosight.ai In this ion, bromine is in a high oxidation state (+5) and thus has a strong tendency to be reduced. This characteristic makes this compound useful in specific industrial applications, such as in the manufacturing of pyrotechnics like matches and fireworks. ontosight.ai The oxidizing power of bromates, in general, is well-established in various chemical reactions. For instance, potassium bromate is known for its role in strengthening dough in the baking industry by oxidizing gluten proteins. agriculture.institute While specific studies detailing the reaction mechanisms of this compound as an oxidizing agent are not abundant in the provided search results, its classification as a strong oxidizer is clear. ontosight.ai The bromate ion itself is a powerful oxidizing agent with a redox potential of 1.44V in acidic solutions and 0.61V in alkaline solutions. tandfonline.com

While studies specifically on the electrochemical reduction of this compound were not found, extensive research has been conducted on the electrochemical reduction of the bromate ion (BrO₃⁻) due to its presence as a disinfection byproduct in drinking water. lew.roresearchgate.net These studies offer insights into the general reductive behavior of the bromate ion, which is a key component of this compound.

The electrochemical reduction of bromate ions has been investigated using various electrode materials, including platinum, polyaniline-modified electrodes, activated carbon felt, and copper foam. lew.roresearchgate.netnih.govsciengine.com

On Platinum Electrodes: In an acidic medium (1N H₂SO₄), the electrochemical reduction of bromate ions at a platinum electrode involves two charge transfer steps. lew.ro The reaction kinetics, including parameters like Tafel slopes and charge transfer coefficients, have been determined. lew.ro

On Modified and Other Electrodes: Polyaniline-modified electrodes have shown high efficiency in the electrocatalytic reduction of bromate to bromide. researchgate.net Similarly, activated carbon felt and copper foam electrodes have been used to effectively remove bromate ions from water through electrochemical reduction. nih.govsciengine.comiwaponline.com The reduction rate is often influenced by factors such as pH, with lower pH values generally accelerating the reaction. nih.govsciengine.com

These studies collectively demonstrate that the bromate ion can be electrochemically reduced to the less harmful bromide ion (Br⁻). The general reaction for the reduction of bromate to bromide in an acidic solution is:

BrO₃⁻ + 6H⁺ + 6e⁻ → Br⁻ + 3H₂O

The specific potential at which this reduction occurs depends on the electrode material and the solution conditions.

This compound as an Oxidizing Agent

Dissolution and Solubility Equilibria

This compound is described as a yellow crystalline solid that is highly soluble in water. ontosight.ai However, the term "highly soluble" can be relative, and for many ionic compounds, a solubility equilibrium is established.

The dissolution of this compound in water can be represented by the following equilibrium reaction:

Pb(BrO₃)₂(s) ⇌ Pb²⁺(aq) + 2BrO₃⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this reaction and is given by the expression: uobabylon.edu.iq

Ksp = [Pb²⁺][BrO₃⁻]²

The determination of the Ksp value provides a quantitative measure of a substance's solubility. uobabylon.edu.iq A smaller Ksp value indicates lower solubility. While a specific Ksp value for this compound was not found in the provided search results, the methodology for its determination is well-established. youtube.comck12.org It typically involves preparing a saturated solution of the compound and then measuring the equilibrium concentrations of the constituent ions. uobabylon.edu.iqpurdue.edu

For comparison, the Ksp values for other lead salts are available, such as:

Lead(II) chloride (PbCl₂): 1.70 × 10⁻⁵ ulaval.ca

Lead(II) fluoride (B91410) (PbF₂): 3.3 × 10⁻⁸ ulaval.ca

Lead(II) iodate (B108269) (Pb(IO₃)₂): 3.69 × 10⁻¹³ ulaval.ca

Lead(II) carbonate (PbCO₃): 7.40 × 10⁻¹⁴ ulaval.ca

Solubility Product Constants (Ksp) for various Lead(II) Salts at 25°C
CompoundFormulaKsp
Lead(II) chloridePbCl₂1.70 × 10⁻⁵
Lead(II) fluoridePbF₂3.3 × 10⁻⁸
Lead(II) iodatePb(IO₃)₂3.69 × 10⁻¹³
Lead(II) carbonatePbCO₃7.40 × 10⁻¹⁴

Reaction Kinetics of this compound

Specific studies on the reaction kinetics of this compound itself are not detailed in the provided search results. However, kinetic studies of reactions involving the bromate ion and lead metal with other reactants can provide some context.

The kinetics of the reaction between lead metal and gaseous hydrogen bromide have been investigated. rsc.org This reaction initially forms a non-porous layer of lead(II) bromide (PbBr₂). The kinetics are complex, being diffusion-controlled at lower temperatures and transitioning to phase-boundary controlled at higher temperatures. rsc.org

Kinetic studies of reactions involving the bromate ion are extensive, often focusing on its role in oscillating chemical reactions and its reactions with other halides. iastate.eduresearchgate.net The reaction between bromate and bromide ions in acidic solution, for example, has been shown to be first-order with respect to both bromate and bromide ions and second-order with respect to the hydrogen ion. researchgate.net This leads to the rate law: rate = k[BrO₃⁻][Br⁻][H⁺]². researchgate.net

Theoretical and Computational Studies

Electronic Structure Calculations of Lead Bromate (B103136) and its Complexes

While specific electronic structure calculations for lead bromate are not extensively documented, the methodologies applied to analogous lead-halide perovskites, such as methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃), offer significant insights. Density Functional Theory (DFT) is the primary tool for these investigations. nih.govwikipedia.org Calculations are often performed using software packages like the Vienna Ab Initio Simulation Package (VASP). nih.gov

Researchers employ various functionals, such as the hybrid HSE06 functional, and incorporate effects like spin-orbit coupling (SOC), which are crucial for systems containing heavy elements like lead. nih.govrsc.org The electronic structure is typically characterized by calculating the band structure and the partial density of states (PDOS). aip.org In studies of CH₃NH₃PbBr₃, these calculations reveal that the top of the valence band is dominated by hybridized orbitals of lead (Pb) and bromine (Br). aip.orgseu.edu.cn Specifically, the valence band maximum (VBM) shows significant contributions from Pb 6s and Br 4p orbitals, a feature that plays a central role in the material's optoelectronic properties. aip.org

The electronic structure of surfaces, which can differ from the bulk material, is also a key area of study. Calculations for the (001) surface of CH₃NH₃PbBr₃ have been performed to understand its stability and electronic characteristics. unl.edu These studies examine different possible surface terminations, such as CH₃NH₃Br-terminated and PbBr₂-terminated surfaces, and predict their relative energetic favorability under thermodynamic equilibrium. unl.edu

Table 1: Calculated Electronic Properties of Related Lead Halide Compounds

Compound/System Method Calculated Property Value Source
K₀.₅Rb₀.₅Pb₂Br₅ TB-mBJ + U + SOC Indirect Band Gap 3.32 eV rsc.org
CH₃NH₃Pb(I₁₋ₓBrₓ)₃ (x=0) DFT Band Gap 1.598 eV tno.nl
CH₃NH₃Pb(I₁₋ₓBrₓ)₃ (x=0.1) DFT Band Gap 1.642 eV tno.nl
CH₃NH₃PbBr₃ (Bulk) DFT Band Gap 1.814 - 2.24 eV seu.edu.cn
CH₃NH₃PbBr₃ (Surface) Combined PES/IPES Band Gap 1.8 ± 0.2 eV seu.edu.cn
CH₃NH₃Br-terminated surface DFT Ionization Potential 4.67 eV unl.edu
PbBr₂-terminated surface DFT Ionization Potential 5.53 eV unl.edu

Computational Modeling of Reaction Mechanisms

Computational modeling of reaction mechanisms involving the bromate anion (BrO₃⁻) provides insight into its chemical behavior. Theoretical studies have investigated the reduction of the bromate anion, a process relevant to understanding its electrochemical properties. researchgate.net One such study explored the reduction of bromate on a rotating disk electrode, identifying an autocatalytic cycle (EC" mechanism) involving the bromine/bromide redox pair. researchgate.net

Furthermore, computational chemistry has been used to investigate the mechanism of oxidation of methionine by bromate using semi-empirical methods. This type of study proposes a multi-step reaction mechanism and calculates the thermodynamics of each step, identifying the rate-limiting step. For reactions in the atmosphere, quantum chemical methods combined with theories like RRKM-TST are used to model the potential energy surfaces and kinetics of reactions involving brominated species, such as the reaction of CH₂BrO₂ with ClO. rsc.org These computational approaches allow for the determination of reaction pathways, transition states, and rate constants that are difficult to measure experimentally. rsc.org In the context of water treatment, kinetic modeling has been used to understand the formation of bromate from bromide during ozonation, accounting for the complex reactions involving ozone and OH radicals. core.ac.ukdss.go.th

Prediction of Optical Properties (e.g., Second-Harmonic Generation Efficiency)

Computational methods are instrumental in predicting the optical properties of materials. longdom.org A key property for certain applications is the efficiency of second-harmonic generation (SHG), a nonlinear optical (NLO) process where two photons of the same frequency are converted into a single photon with double the frequency. thorlabs.com The efficiency of SHG is proportional to the square of the input light intensity and a material-specific parameter. thorlabs.com

Table 2: Second-Harmonic Generation (SHG) Efficiency of Related NLO Materials

Compound SHG Efficiency (relative to KDP) Source
Pb₂BO₃Cl ~9 × KDP capes.gov.brnih.govresearchgate.net
Pb₂BO₃I ~10 × KDP researchgate.net
Cs₂Bi₂O(Ge₂O₇) 13.7 × KDP researchgate.net
Li₃(OH)PbSiO₄ 21 × KDP researchgate.net
Pb₂Ba₃(BO₃)₃Cl 3.2 × KDP researchgate.net

While specific computational studies on the dipole moments of hydroxo-bromates are not found in the surveyed literature, the principles of calculation are well-established. For any molecule, including a hypothetical hydroxo-bromate complex, the calculation would first involve determining the equilibrium geometry, typically through an energy minimization calculation using a method like DFT. Then, the electron distribution is analyzed to find the charge separation. In molecules with a symmetrical arrangement where individual bond dipoles cancel each other out, the net dipole moment is zero, and the molecule is nonpolar. libretexts.orglumenlearning.com For asymmetrical molecules, a net dipole moment exists. libretexts.org For example, the water molecule has a bent geometry, and the vector sum of its two O-H bond dipoles results in a significant net dipole moment of about 1.85 Debye. tutoroot.comlibretexts.org

The nonlinear optical (NLO) response of a material is deeply connected to its electronic structure. nih.gov Theoretical models have been developed to elucidate this relationship and guide the design of new NLO materials. aps.org The magnitude of the NLO response, such as the SHG efficiency, is related to the polarizability of the molecule or crystal, which in turn depends on the arrangement of its electronic energy levels. researchgate.net

Studies on borate (B1201080) NLO crystals like β-barium borate (BBO) and lithium borate (LBO) have shown that structural differences in the anionic groups (e.g., [B₃O₆]³⁻) lead to different electronic structures and, consequently, different band gaps and NLO properties. aps.org The presence of nonbonding oxygen orbitals at the top of the valence band in BBO, which are absent in the more linked structure of LBO, results in a smaller band gap for BBO. aps.org

A more advanced approach, termed Symmetry-Assisted Functional Optical Response (SAFOR), combines group theory with ab initio electronic structure calculations to decompose the SHG response into contributions from specific atomic displacement patterns. acs.org This method provides a direct link between the geometric arrangement of atoms, the resulting electronic structure, and the macroscopic NLO properties, avoiding a priori assumptions about the roles of specific structural units. acs.org Theoretical calculations can also explore the role of stereochemically active lone pairs, such as the 6s² lone pair on Pb²⁺, which can create an asymmetric electronic environment and significantly enhance the SHG response. researchgate.net

Dipole Moment Calculations in Hydroxo-Bromates

Density Functional Theory (DFT) Applications in this compound Systems

Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed matter. wikipedia.orgrsc.org It allows for the calculation of a system's properties based on its electron density, offering a favorable balance between accuracy and computational cost. rsc.org

In the context of lead-halide systems, DFT is the workhorse for a wide range of theoretical investigations. wikipedia.org Applications include:

Geometry Optimization and Crystal Structure Prediction: DFT is used to relax experimental crystal structures to their lowest energy state or to predict entirely new stable crystal structures. nih.gov This is crucial for understanding polymorphism and for providing accurate structures for subsequent property calculations. nih.gov

Electronic Structure Analysis: As detailed in section 7.1, DFT is used to calculate band structures, density of states, and the character of molecular orbitals. nih.govaip.org This is essential for understanding the electronic and optical properties of materials. For lead-halide perovskites, DFT calculations have been vital in explaining their high power conversion efficiencies in solar cells. aip.org

Thermodynamic Stability: DFT can predict the thermodynamic stability of different compounds or different surface terminations by calculating their formation energies or surface grand potentials. unl.edutno.nl

Vibrational Properties: Calculation of vibrational frequencies (phonons) helps in understanding the dynamic stability of a crystal lattice and interpreting spectroscopic data like Raman and IR spectra.

Reaction Mechanisms: DFT is employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energy barriers, which provides insight into reaction kinetics and mechanisms. rsc.orgwhiterose.ac.uk

While there is a scarcity of DFT studies focused specifically on this compound, the extensive application of DFT to related lead halides nih.govtno.nlaip.org, lead borates capes.gov.br, and bromate reaction kinetics demonstrates its capability to predict the structural, electronic, optical, and chemical properties of such a compound.

Analytical Methods for Lead Bromate Determination

Principles of Quantitative Analysis for Lead Bromate (B103136)

Quantitative analysis of lead bromate primarily relies on the principles of gravimetric and volumetric analysis. These classical methods offer a foundational approach to determining the amount of lead or bromate in a sample. uomustansiriyah.edu.iq

Gravimetric Analysis: This method involves the precipitation of a sparingly soluble salt from a solution containing the analyte. uomustansiriyah.edu.iq For lead, a common approach is to precipitate it as lead chromate (B82759) (PbCrO₄), a yellow precipitate, by adding a solution of potassium chromate (K₂CrO₄) to a solution of the lead salt. uqu.edu.sa The precipitate is then filtered, washed, dried, and weighed. The mass of the lead can be calculated from the mass of the lead chromate using stoichiometric relationships. uomustansiriyah.edu.iq

The basic steps in the gravimetric determination of lead as lead chromate are:

Dissolving a precisely weighed sample of the lead-containing substance in a suitable solvent, such as dilute acetic acid. uqu.edu.sa

Heating the solution to approximately 70°C. uqu.edu.sa

Adding a precipitating agent, like potassium chromate solution, to form the lead chromate precipitate. uqu.edu.sa

Filtering, washing, drying, and weighing the precipitate to determine its mass. uomustansiriyah.edu.iq

Volumetric Analysis (Titration): Titration is a widely used quantitative method where a solution of a known concentration (the titrant) is added to a solution of the analyte until the reaction is complete, indicated by an endpoint. solubilityofthings.com For the determination of lead, complexometric titration with EDTA (ethylenediaminetetraacetic acid) is a common method. The lead ions form a stable complex with EDTA. An indicator is used to signal the endpoint of the titration, which is often a distinct color change. mdpi.com

For the bromate ion, redox titrations are applicable. A common method involves the reaction of bromate with an excess of iodide (I⁻) in an acidic solution to produce iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.

Chromatographic Techniques (Potential applicability for purity assessment or reaction monitoring)

Chromatographic methods are powerful tools for separating components of a mixture and can be applied to assess the purity of this compound or monitor reactions involving it. mdpi.com While direct analysis of the intact this compound salt by techniques like HPLC is not standard, ion chromatography (IC) is extensively used for the determination of the bromate anion. researchgate.netmetrohm.com

Ion Chromatography (IC): IC is the most widely applied method for bromate analysis, especially in water samples. researchgate.net It separates ions based on their affinity for an ion-exchange resin. A sample is injected into the IC system, and as it passes through the column, the anions are separated. cgsjournals.com

Detection Methods:

Conductivity Detection: After separation, the electrical conductivity of the eluent is measured. Suppressed conductivity detection is often used to reduce the background conductivity of the eluent and enhance the sensitivity for the analyte ions. thermofisher.com

Post-Column Reaction (PCR) with UV/VIS Detection: To increase specificity and sensitivity, a post-column reaction can be employed. For bromate, a common PCR involves the reaction with iodide to form triiodide (I₃⁻), which is then detected by its absorbance at a specific wavelength (e.g., 352 nm). metrohm.comeuropa.eu This method is highly selective and minimizes interferences. metrohm.com

Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS): Coupling ion chromatography with ICP-MS provides an element-specific detector. cgsjournals.com This technique offers very low detection limits and high selectivity for bromine-containing species like bromate. cgsjournals.comiheg.org.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying compounds. nih.gov While not the primary method for this compound, HPLC with direct UV detection has been explored for bromate analysis, though its suitability depends on the required concentration range and column choice. HPLC coupled with detectors like a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra, aiding in peak purity assessment and identification. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic technique that can be used for qualitative and semi-quantitative analysis. researchgate.net It can be a useful tool for quickly checking the purity of a substance or monitoring the progress of a reaction by observing the number and intensity of spots on the TLC plate. mdpi.comresearchgate.net

Table 1: Comparison of Chromatographic Techniques for Bromate Analysis

TechniquePrincipleCommon Detector(s)Primary ApplicationKey AdvantagesLimitations
Ion Chromatography (IC)Separation of ions based on interaction with an ion-exchange resin. cgsjournals.comConductivity, UV/VIS (with PCR), ICP-MS. researchgate.netmetrohm.comcgsjournals.comQuantitative analysis of bromate in aqueous samples. researchgate.netHigh sensitivity and selectivity, established methods (e.g., EPA 300.1, 317.0). thermofisher.comthermofisher.comPotential for interferences from other anions like chloride. cgsjournals.com
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a stationary and mobile phase. nih.govUV/VIS, Diode Array Detector (DAD). nih.govPurity assessment, reaction monitoring. mdpi.comVersatile, high resolution. nih.govDirect UV detection may lack sensitivity for trace bromate analysis.
Thin-Layer Chromatography (TLC)Separation on a planar stationary phase. mdpi.comVisual (with staining agents), UV light. mdpi.comRapid purity checks, qualitative analysis. researchgate.netCost-effective, simple, allows for parallel analysis of multiple samples. mdpi.comLess quantitative than column chromatography. researchgate.net

Spectrophotometric Methods for Bromate Ion (BrO₃⁻) Analysis (Distinction from this compound compound analysis)

Spectrophotometry offers a simpler and more accessible alternative to chromatography for the determination of the bromate ion. sigmaaldrich.com These methods are based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the bromate concentration. It is important to distinguish that these methods are for the bromate ion, not the this compound compound directly.

Several reagents have been developed for the spectrophotometric determination of bromate:

Reaction with Fuchsin: A method involves the reduction of bromate to bromine, which then reacts with reduced fuchsin to form a red-colored product that absorbs light at 530 nm. rsc.org

Reaction with Promethazine (B1679618): In an acidic medium, bromate reacts with promethazine to produce a red-pink product with a maximum absorbance at 515 nm. jmaterenvironsci.comresearchgate.net

Reaction with 3,3'-Dimethylnaphthidine: Bromate oxidizes iodide to iodine, which then reacts with 3,3'-dimethylnaphthidine to form a pink product that can be measured photometrically. sigmaaldrich.comenvirotech-online.com

These methods are often used for determining trace levels of bromate in samples like drinking water. rsc.org While generally less expensive than chromatographic techniques, they can be susceptible to interferences, and their reproducibility may be lower. envirotech-online.com

Table 2: Selected Spectrophotometric Methods for Bromate Ion Determination

ReagentReaction PrincipleWavelength (λmax)Linear RangeReported Detection LimitReference
Fuchsin (reduced)Bromate is reduced to bromine, which reacts with fuchsin.530 nmUp to 20 µg/L1 µg/L rsc.org
PromethazineRedox reaction between bromate and promethazine in acidic medium.515 nm0.5 - 4.5 µg/mLN/A jmaterenvironsci.comresearchgate.net
3,3'-DimethylnaphthidineBromate oxidizes iodide to iodine, which reacts with the reagent.N/A0.003 – 0.120 mg/LN/A envirotech-online.com

Elemental Analysis Techniques for Lead and Bromine Content

Elemental analysis provides a direct way to determine the mass percentages of lead and bromine in a sample of this compound, thereby confirming its stoichiometry.

Techniques for Lead (Pb) Analysis:

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are powerful techniques for determining the concentration of lead. intertek.com The sample is introduced into a plasma, which excites the atoms (ICP-OES) or ionizes them (ICP-MS). The emitted light or the mass-to-charge ratio of the ions is then measured to quantify the element. intertek.com ICP-MS is particularly sensitive for trace-level analysis. iheg.org.cn

Atomic Absorption Spectroscopy (AAS): This technique measures the absorption of light by free atoms in the gaseous state. It is a well-established method for the quantitative determination of lead in various samples.

Techniques for Bromine (Br) Analysis:

X-Ray Fluorescence (XRF) Spectrometry: XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is capable of detecting bromine and can be used for both qualitative and quantitative analysis. tandfonline.com

Combustion Analysis: The sample can be combusted in an oxygen atmosphere (Schoeniger flask combustion), which converts bromine into gaseous compounds. These gases are then absorbed into a suitable solution and analyzed, often by ion chromatography. inorganicventures.com

Isotope Dilution Mass Spectrometry: This is a highly accurate method for determining elemental content. A known amount of an isotopically enriched standard of the element is added to the sample, and the change in the isotopic ratio is measured by mass spectrometry to calculate the concentration of the element in the original sample. osti.gov

Table 3: Elemental Analysis Techniques for Lead and Bromine

ElementTechniquePrinciplePrimary Use
Lead (Pb)ICP-OES / ICP-MSMeasures light emission or mass of ions from a plasma source. intertek.comQuantitative determination of lead concentration, from trace to major levels. iheg.org.cnfoodsciencejournal.com
AASMeasures absorption of light by free atoms.Quantitative analysis of lead.
Bromine (Br)XRFMeasures fluorescent X-rays emitted from a sample bombarded with X-rays. tandfonline.comNon-destructive elemental analysis for bromine. tandfonline.com
Combustion AnalysisSample is burned to convert bromine to analyzable forms. inorganicventures.comDetermination of total bromine content.
Isotope Dilution MSMeasures the change in isotopic ratio after adding an enriched standard. osti.govHigh-accuracy determination of bromine content.

Advanced Research Applications in Materials Science Non Prohibited

Nonlinear Optical (NLO) Properties of Lead Bromate (B103136) Derivatives

Nonlinear optical materials are crucial for technologies that involve the manipulation of light, such as frequency conversion for lasers. rsc.org The NLO response of a material describes how it interacts with intense electromagnetic fields, like those from a laser, to produce new frequencies. frontiersin.org A key requirement for a material to exhibit a second-order NLO response, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. frontiersin.orgrsc.org The presence of the stereochemically active lone pair of electrons on the Pb²⁺ cation is a powerful tool in engineering such acentric structures, as it often leads to distorted coordination environments, which are beneficial for a strong SHG response. rsc.orgresearchgate.net

Research into lead-based crystals containing bromide has yielded several compounds with significant SHG responses. These materials are often complex structures where the lead and bromide ions form part of a larger inorganic or organic-inorganic hybrid framework. The SHG efficiency is typically measured relative to a standard NLO material, potassium dihydrogen phosphate (B84403) (KDP).

One notable example is the lead oxybromide, Rb₃[Pb₂Br₅(OOC(CH₂)₃COO)], which demonstrates a strong, phase-matchable SHG response that is 3.1 times that of KDP. rsc.org Theoretical calculations indicate that this strong response originates from the highly distorted [PbBr₄O₂] polyhedron within the crystal structure. rsc.org Similarly, lead borate (B1201080) halides like Pb₂B₅O₉Cl and Pb₂B₅O₉I exhibit remarkable SHG intensities, with Pb₂B₅O₉Cl showing an SHG effect about 4 times that of KDP, and Pb₂B₅O₉I reaching up to 13.5 times KDP. researchgate.net While these are not bromates, the related lead borate chloride Pb₂BO₃Cl has a remarkably strong SHG response, approximately nine times that of KDP. nih.govresearchgate.net

In the realm of organic-inorganic hybrid perovskites, compounds such as (C₄H₁₀NO)PbBr₃ (MPbBr₃) have been synthesized, showing a moderate phase-matching SHG effect of about 0.81 times that of KDP. researchgate.net The SHG response in these hybrid materials is also attributed to the distorted {PbX₆} (where X is a halide) octahedrons in the inorganic framework. researchgate.net These findings highlight a consistent theme: the distorted coordination environment around the lead cation, facilitated by halides like bromide, is a key factor in producing a strong SHG response.

Interactive Data Table: SHG Properties of Various Lead Bromide Derivative Crystals

CompoundChemical FormulaSHG Response (x KDP)Crystal SystemSpace Group
Rubidium Lead Glutarate OxybromideRb₃[Pb₂Br₅(OOC(CH₂)₃COO)]3.1 rsc.orgOrthorhombicP2₁2₁2₁
Lead Borate ChloridePb₂BO₃Cl~9.0 nih.govresearchgate.netTrigonalP321
Lead Borate ChloridePb₂B₅O₉Cl~4.0 researchgate.netOrthorhombicPnn2 researchgate.net
Morpholinium Lead Bromide(C₄H₁₀NO)PbBr₃0.81 researchgate.netOrthorhombicP2₁2₁2₁ researchgate.net

The development of new, high-performance NLO crystals is guided by several strategic principles aimed at optimizing the necessary material properties. An ideal NLO material should possess a combination of a large SHG coefficient, a wide transparency window, a high laser damage threshold (LDT), and sufficient birefringence to allow for phase-matching. rsc.org

Key design strategies for lead-based NLO crystals include:

Utilizing Stereochemically Active Lone Pair (SCALP) Cations: The 6s² lone pair of electrons on Pb²⁺ is not spherically symmetric and induces significant distortion in its coordination polyhedron. This inherent asymmetry is a fundamental tool for breaking centrosymmetry and enhancing the SHG response. rsc.orgresearchgate.net

Inducing Polyhedral Distortion: Combining halide anions with other groups, such as carboxylates or borates, can create highly twisted and polarizable lead-centered coordination polyhedra (e.g., [PbBr₄O₂]). rsc.org This distortion is a primary source of the strong NLO effect.

Organic Cation Templating: In hybrid organic-inorganic materials, the choice of the organic cation can direct the structure and symmetry of the inorganic lead-halide framework. researchgate.netacs.org Introducing electronegative species or specific functional groups into the organic component is an effective strategy for adjusting the crystal symmetry to be non-centrosymmetric. researchgate.net

Investigation of Second-Harmonic Generation (SHG) Crystals Containing Lead Bromate Moieties

Potential Applications in Inorganic Materials Research (excluding industrial applications)

The study of this compound and its related derivatives offers significant potential within the sphere of fundamental inorganic materials research. These compounds serve as model systems for understanding complex structure-property relationships.

The primary area of research application is in the development of next-generation frequency-converting materials . The ability of crystals like Rb₃[Pb₂Br₅(OOC(CH₂)₃COO)] and Pb₂BO₃Cl to generate strong second-harmonic light makes them subjects of intense investigation for their potential use in solid-state laser systems. rsc.orgnih.gov Research focuses on tuning their properties, such as birefringence and transparency range, to access different parts of the electromagnetic spectrum, from the deep-ultraviolet to the infrared. rsc.orgrsc.org

Furthermore, these materials, particularly the one-dimensional (1D) organic-inorganic lead bromide perovskites, act as a platform for studying quantum confinement effects in bulk materials . nih.gov The structure of compounds like C₄N₂H₁₄PbBr₄, which consists of inorganic lead bromide "wires" surrounded by organic sheaths, allows researchers to investigate the photophysical properties of quantum wires assembled into a bulk crystal. nih.gov This provides fundamental insights into light emission and energy transfer processes in low-dimensional systems. The discovery of novel properties such as broadband "white-light" emission in some of these hybrids opens up new avenues for research into solid-state lighting materials. nih.govintibs.pl

Environmental Chemistry Research Perspectives Non Toxicological

Environmental Fate and Transformation Pathways of Bromate (B103136) Ions

Lead bromate, when introduced into the environment, is subject to dissociation, releasing lead (Pb²⁺) and bromate (BrO₃⁻) ions. The environmental fate of the compound is therefore intrinsically linked to the behavior of these individual ions. The bromate ion, in particular, exhibits notable stability in aqueous solutions at ambient temperatures, making it resistant to removal by simple methods like boiling or filtration. researchgate.net

The primary transformation pathway for bromate in the environment is its reduction to the less harmful bromide ion (Br⁻). researchgate.netwho.int This reduction is largely driven by interactions with organic matter. researchgate.netwho.int Because bromate is a strong oxidant, it readily reacts with organic materials present in soil and water, leading to the formation of bromide. who.int This process is a key factor in the natural attenuation of bromate contamination.

Several environmental factors can influence the rate and extent of bromate transformation. For instance, the presence of humic substances, a major component of soil and water organic matter, can facilitate the reduction of bromate to bromide. nih.gov Studies have shown that this reduction is significantly enhanced in frozen solutions, where the freeze-concentration effect brings bromate and organic reductants into close proximity, accelerating the reaction. nih.gov

In aquatic systems, the formation of bromate is often a concern during water treatment processes, particularly ozonation of water containing bromide. who.intacs.org The reaction of ozone with bromide leads to the formation of hypobromous acid, which is then further oxidized to bromate. cgsjournals.com The rate of this reaction is influenced by factors such as pH, temperature, and the concentration of both ozone and bromide. who.int While this is a formation pathway rather than a fate of pre-existing this compound, it provides crucial context for understanding the environmental chemistry of the bromate ion. Once formed, this bromate follows the same fate and transformation pathways as that originating from the dissolution of this compound.

It's important to note that while the reduction to bromide is the primary fate, bromate itself does not readily volatilize and shows only slight adsorption onto soil or sediment particles. who.int Its stability and mobility in water mean that it can persist in aquatic environments until it encounters suitable reducing agents. researchgate.net

Geochemical Interactions of Lead and Bromate Species

The geochemical interactions of lead and bromate species, primarily following the dissolution of this compound, are dictated by the distinct chemical properties of the lead cation (Pb²⁺) and the bromate anion (BrO₃⁻) and their interactions with various environmental components.

Lead (Pb²⁺) Geochemistry:

Lead is a general protoplasmic poison and its availability in the environment is influenced by factors such as industrial discharges and the historical use of leaded gasoline. ijcmas.com In soil and aquatic systems, the mobility and bioavailability of lead are controlled by several factors:

pH: The solubility of many lead minerals is pH-dependent.

Organic Matter: Lead has a strong affinity for organic matter. The formation of lead-organic complexes can either increase or decrease its mobility depending on the nature of the organic matter. Divalent cations, including lead, can interact with humic substances. usgs.gov

Clay Minerals and Carbonates: Lead can be adsorbed onto the surfaces of clay minerals and carbonates, which can significantly reduce its mobility in soils. ijcmas.com

Iron and Manganese Oxides: Poorly crystalline iron and manganese oxides have a strong capacity to adsorb lead, effectively sequestering it from the mobile phase in soils. researchgate.net

Phosphate (B84403): The application of phosphate can immobilize lead in soil by forming poorly soluble lead-phosphate minerals, thereby reducing its transfer from soil to plants. ijcmas.comresearchgate.net

Studies have shown that in contaminated soils, lead is often associated with iron and manganese oxides. researchgate.net The mobility of lead isotopes can also vary, with heavier isotopes showing greater mobility in the soil and a tendency to transfer into exchangeable fractions and carbonate phases. nih.gov

Bromate (BrO₃⁻) Geochemistry:

The geochemistry of the bromate ion is characterized by its high stability and mobility in most natural water systems. researchgate.net

Redox Conditions: As a strong oxidant, the fate of bromate is highly dependent on the redox potential of the environment. researchgate.netwho.int In reducing environments, it is transformed into bromide (Br⁻). who.int

Interaction with Organic Matter: The primary geochemical interaction for bromate is its reaction with organic matter, which leads to its reduction to bromide. researchgate.netwho.int This interaction is a critical control on its persistence in the environment.

Sorption: Bromate exhibits very little adsorption to soil or sediment particles, contributing to its high mobility in groundwater and surface water. who.int

Incorporation into Minerals: Research suggests that bromate can be incorporated as an impurity into the crystal structure of carbonate minerals like calcite and aragonite, which are common in many geological settings. reading.ac.uk This incorporation provides a potential long-term sink for bromate in the environment.

The contrasting geochemical behaviors of lead and bromate mean that upon the dissolution of this compound, the two ions will follow very different environmental pathways. Lead is more likely to be retained in the soil and sediment through adsorption and precipitation reactions, while the more mobile bromate ion is likely to be transported in water until it is chemically reduced.

Analytical Monitoring in Environmental Matrices

The detection and quantification of lead and bromate in environmental samples such as water and soil require sensitive and specific analytical methods. The choice of method often depends on the matrix, the expected concentration levels, and regulatory requirements. thermofisher.comcamlab.co.ukatlantis-press.com

Analysis of Bromate (BrO₃⁻):

Ion chromatography (IC) is the most widely used technique for the determination of bromate in water. thermofisher.comatlantis-press.com Several variations of the IC method have been developed to achieve low detection limits and overcome interferences from other ions present in the sample matrix. thermofisher.comchromatographyonline.com

Ion Chromatography with Suppressed Conductivity Detection (IC-CD): This is a standard method for anion analysis in water and is recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA). thermofisher.comatlantis-press.com

Ion Chromatography with Post-Column Reaction (IC-PCR) and UV/VIS Detection: This method offers enhanced specificity and sensitivity, allowing for the detection of bromate at very low concentrations, even in complex matrices. metrohm.com The post-column reaction forms a colored compound that is then detected by a UV/VIS detector. metrohm.com

Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS): This powerful combination provides very low detection limits and high selectivity for bromate analysis. cgsjournals.com It is particularly useful for analyzing samples with complex matrices or when very low detection limits are required. cgsjournals.com

Other methods for bromate analysis include spectrophotometry and various liquid chromatography techniques. researchgate.net Sample pre-treatment, such as membrane filtration, may be necessary to remove particulate matter and prevent column contamination. atlantis-press.com

Analysis of Lead (Pb²⁺):

A variety of analytical techniques are available for the determination of lead in water and soil samples.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly accurate and sensitive method capable of measuring lead at very low concentrations in water. camlab.co.ukhoriba.com It is a laboratory-based technique. camlab.co.uk

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is another powerful and popular tool for determining trace elements, including lead, in various sample types. horiba.com

Atomic Absorption Spectrometry (AAS): AAS is a well-established method for lead analysis with good selectivity and low detection limits. olympianwatertesting.comnih.gov

Anodic Stripping Voltammetry (ASV): ASV is a portable electrochemical method that can provide accurate results for lead in the field. camlab.co.uk

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a rapid, in-situ technique that has been applied to the analysis of heavy metals, including lead, in soil. mdpi.com

For soil analysis, sample preparation often involves acid digestion to bring the lead into a solution that can then be analyzed by one of the instrumental methods mentioned above. horiba.comolympianwatertesting.com

Interactive Data Table: Analytical Methods for Lead and Bromate

AnalyteMatrixAnalytical MethodCommon Detection LimitKey Features
BromateWaterIon Chromatography with Conductivity Detection (IC-CD)5 µg/LStandard regulatory method. thermofisher.comtexas.gov
BromateWaterIon Chromatography with Post-Column Reaction (IC-PCR)< 1 µg/LHigh specificity and sensitivity. metrohm.com
BromateWaterIon Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)0.1 µg/LVery low detection limits, high selectivity. cgsjournals.com
LeadWaterInductively Coupled Plasma Mass Spectrometry (ICP-MS)< 1 µg/LHighly accurate and sensitive. camlab.co.ukhoriba.com
LeadWaterAnodic Stripping Voltammetry (ASV)~1 µg/LPortable, field-based analysis. camlab.co.uk
LeadSoilLaser-Induced Breakdown Spectroscopy (LIBS)~4 mg/kgRapid, in-situ analysis. mdpi.com
LeadSoil/WaterAtomic Absorption Spectrometry (AAS)2 µg/LWell-established, good selectivity. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthesis Approaches for Tailored Lead Bromate (B103136) Structures

Current synthesis methods for lead bromate are primarily based on precipitation reactions, such as the reaction of lead carbonate with bromic acid or the double displacement reaction between a soluble lead salt like lead acetate (B1210297) and an alkali bromate. guidechem.com These methods typically yield polycrystalline powders or simple crystals.

Future research could explore more sophisticated synthesis techniques to control the morphology, particle size, and crystallinity of this compound. Such approaches might include:

Solvothermal and Hydrothermal Synthesis: These methods, carried out in a closed vessel under controlled temperature and pressure, could enable the formation of well-defined, highly crystalline this compound structures. By varying solvents, temperatures, and reaction times, it may be possible to produce nanocrystals, nanowires, or other tailored morphologies.

Sonochemical Synthesis: The use of high-intensity ultrasound can create unique reaction conditions, potentially leading to the formation of nanostructured this compound with novel properties.

Precursor-Based Methods: The development of novel molecular precursors for this compound could offer greater control over the final product's structure and purity. For instance, using lead-organic frameworks that can be chemically converted to this compound might provide a template for porous or other complex architectures.

A significant challenge noted in the literature is the potential for explosive byproducts when using lead acetate in synthesis, as occluded acetate can sensitize the this compound to heat, friction, or impact. drugfuture.com Future synthetic routes should aim to mitigate this risk by using alternative lead sources or purification methods to ensure the production of pure, stable this compound. drugfuture.com

Synthesis MethodPotential AdvantagesResearch Focus
Precipitation Simple, established methodOptimization for purity, control of polymorphism
Hydro/Solvothermal High crystallinity, morphological controlSynthesis of nanocrystals, nanowires, hierarchical structures
Sonochemical Formation of nanostructures, enhanced reactivityExploring unique properties of nano-sized this compound
Precursor-Based High purity, tailored and complex structuresDesign of novel molecular precursors

Exploration of New Chemical Reactivities

This compound is known as a strong oxidizing agent, a property that has led to its use in pyrotechnics. ontosight.ai However, its broader chemical reactivity remains largely uncharacterized.

Future investigations should systematically study its reactions with various classes of compounds:

Thermal Decomposition: While it is known to decompose around 180°C, a detailed analysis of the decomposition pathway and gaseous products is lacking. drugfuture.comchemicalbook.com Modern thermal analysis techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) could elucidate the decomposition mechanism, which is critical for understanding its stability and potential as an energetic material.

Redox Reactions: Systematic studies of its reactions with various reducing agents would quantify its oxidizing strength and could lead to new applications in organic synthesis or as a component in energetic formulations.

Solid-State Reactions: Investigating reactions between this compound and other solid materials at elevated temperatures could lead to the synthesis of novel complex oxides or mixed-anion compounds with interesting electronic or magnetic properties.

Photochemical Reactivity: The effect of ultraviolet or other high-energy radiation on this compound is unknown. Such studies could reveal photochemical decomposition pathways or the generation of reactive bromine species, which might be of interest in photochemistry.

A key aspect of its reactivity is its explosive nature under certain conditions. drugfuture.com Controlled studies are needed to understand the factors influencing its sensitivity, such as purity, crystal defects, and confinement. This knowledge is paramount for ensuring its safe handling and for evaluating its potential as a primary explosive or pyrotechnic ingredient.

Advanced Characterization Beyond Current Methodologies

The characterization of this compound has been limited to basic physical properties like density and solubility. drugfuture.comchemicalbook.comchemicalbook.com There is a clear need for comprehensive characterization using modern analytical techniques.

Crystallographic Analysis: A definitive single-crystal X-ray diffraction study is required to determine the precise crystal structure, including bond lengths, bond angles, and coordination environment of the lead and bromate ions. This is the most significant gap in the current understanding of the compound. While the monohydrate is described as monoclinic, detailed structural data is absent. chemicalbook.com

Spectroscopic Characterization: A full spectroscopic analysis, including Raman and Infrared (IR) spectroscopy, would help to understand the vibrational modes of the bromate ion in the crystal lattice. X-ray Photoelectron Spectroscopy (XPS) could provide information on the elemental composition and oxidation states at the surface.

In Situ Studies: Techniques that allow for characterization under changing conditions are crucial. For example, in situ X-ray diffraction or Raman spectroscopy during heating could provide direct observational evidence of phase transitions and decomposition processes. dtic.mil Such methods are widely used for other energetic materials and would be invaluable for this compound.

Interdisciplinary Research with Other Fields (e.g., Solid-State Physics, Materials Engineering)

The properties of lead and bromine-containing compounds have placed them at the forefront of research in materials science, particularly in the field of perovskite optoelectronics. While this compound is not a perovskite, interdisciplinary research could explore its potential in related areas.

Solid-State Physics: Once the crystal and electronic band structures are determined (through experimental characterization and theoretical modeling), its potential as a semiconductor or insulator can be evaluated. The high atomic number of lead and the presence of the bromate group could lead to interesting electronic properties. Research could investigate its dielectric properties for potential use in capacitors or other electronic components.

Materials Engineering: The potential of this compound as an energetic material warrants further investigation from a materials engineering perspective. This includes studying its performance as an oxidizer in solid propellants or pyrotechnic compositions. Furthermore, exploring the properties of composites containing this compound could reveal new functionalities. For instance, dispersing this compound nanoparticles in a polymer matrix could create materials with tunable optical or energetic properties.

Non-linear Optics: Many materials containing heavy atoms like lead or iodate (B108269)/bromate ions exhibit non-linear optical properties. Research into whether this compound single crystals show effects like second-harmonic generation could open up applications in laser technology.

Theoretical Advancements in Predicting this compound Behavior

In conjunction with experimental work, theoretical and computational modeling can provide deep insights into the properties of this compound.

First-Principles Calculations: Using Density Functional Theory (DFT), the electronic band structure, density of states, and optical properties can be predicted. This would help to classify this compound as a wide or narrow bandgap material and guide experimental work looking for semiconductor or optical properties.

Phonon Calculations: Theoretical calculations of the phonon spectrum can predict the vibrational modes, which can then be compared with experimental Raman and IR data to validate the theoretical model and provide a complete understanding of the lattice dynamics.

Molecular Dynamics Simulations: MD simulations could be employed to model the thermal decomposition of this compound. By simulating the behavior of the crystal lattice at high temperatures, it may be possible to predict the initial steps of decomposition and understand the role of defects in this process. Such simulations are increasingly used to predict the sensitivity of energetic materials.

The synergy between these theoretical predictions and new experimental findings will be crucial for accelerating the exploration of this compound and uncovering its full scientific potential.

Q & A

Q. What are the standard laboratory methods for synthesizing lead bromate, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of lead nitrate (Pb(NO₃)₂) with sodium bromate (NaBrO₃) under controlled pH and temperature. Stoichiometric ratios (e.g., 1:3 molar ratio of Pb²⁺ to BrO₃⁻) must be maintained to avoid byproducts like lead oxide or unreacted bromate. Optimization can involve orthogonal experimental designs to test variables such as pH (4–8), temperature (25–80°C), and reaction time . Post-synthesis, purity is confirmed via X-ray diffraction (XRD) and gravimetric analysis .

Q. Which analytical techniques are most reliable for quantifying lead and bromate ions in this compound samples?

  • Lead quantification : Inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity (detection limits ~0.1 ppb) and is preferred for trace analysis. Atomic absorption spectroscopy (AAS) is a cost-effective alternative but requires acid digestion of samples .
  • Bromate quantification : Ion chromatography (IC) with suppressed conductivity detection is widely used, while spectrophotometric methods (e.g., using o-dianisidine) provide rapid results but may require interference checks from coexisting ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies often arise from variations in experimental conditions (e.g., ionic strength, temperature). To address this:

  • Conduct solubility tests under standardized conditions (e.g., IUPAC-recommended protocols).
  • Use advanced models like the Pitzer equations to account for ionic interactions in saturated solutions.
  • Compare results with peer-reviewed datasets and validate methods via inter-laboratory collaborations .

Q. What experimental designs are effective for studying the thermal decomposition mechanisms of this compound?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition stages (e.g., Pb(BrO₃)₂ → PbO + Br₂ + O₂). Gas chromatography-mass spectrometry (GC-MS) is used to analyze gaseous byproducts. For mechanistic insights, isotope-labeling experiments (e.g., ¹⁸O tracing) or in-situ Raman spectroscopy are recommended .

Q. How can the environmental stability of this compound be assessed in aqueous systems, and what factors influence its degradation?

  • Methodology : Simulate environmental conditions (pH 5–9, UV exposure, microbial activity) and monitor bromate reduction using ion-selective electrodes or UV-Vis spectroscopy.
  • Key factors : Presence of reductants (e.g., Fe²⁺, organic matter), light intensity, and competing anions (e.g., Cl⁻, SO₄²⁻) significantly impact degradation rates. Advanced studies employ quantum chemical calculations to predict reaction pathways .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values.
  • For multivariate data (e.g., combined Pb²⁺/BrO₃⁻ toxicity), principal component analysis (PCA) or ANOVA with post-hoc tests (Tukey’s HSD) can identify synergistic effects .

Q. How should researchers design orthogonal experiments to optimize this compound synthesis while minimizing hazardous byproducts?

Adopt a 3-factor, 3-level orthogonal array (e.g., L9 orthogonal design) testing variables like pH, temperature, and reactant concentration. Analyze variance (ANOVA) to rank factor significance. This method reduces experimental runs by 60–70% compared to full factorial designs .

Data Interpretation & Validation

Q. What validation protocols are critical when reporting novel crystallographic data for this compound?

  • Ensure XRD patterns are compared with ICDD database entries (e.g., PDF# 00-024-0765 for Pb(BrO₃)₂).
  • Perform Rietveld refinement to quantify phase purity (>95% required for publication).
  • Cross-validate with spectroscopic techniques (FTIR for functional groups, SEM-EDS for elemental mapping) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.